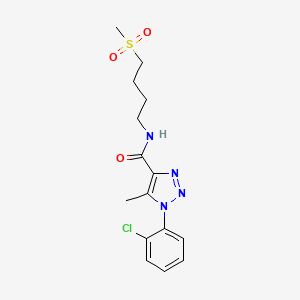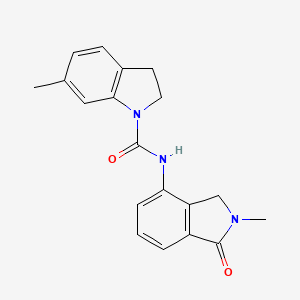
1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide, also known as TAK-915, is a novel compound that has attracted significant attention in the field of neuroscience research. TAK-915 is a potent and selective inhibitor of the GABA-A α5 receptor subtype, which is known to play a critical role in cognitive function and memory formation.
作用机制
1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide selectively targets the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus, a brain region critical for learning and memory. The compound acts as a negative allosteric modulator of the receptor, reducing its activity and enhancing the excitability of hippocampal neurons. This mechanism of action is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to enhance cognitive function and memory in animal models by improving hippocampal-dependent learning and memory tasks. The compound has also been shown to increase the number of dendritic spines in the hippocampus, suggesting that it may enhance synaptic plasticity, a key mechanism underlying learning and memory. This compound has been well-tolerated in preclinical studies, with no significant adverse effects reported.
实验室实验的优点和局限性
1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide is a highly selective and potent inhibitor of the GABA-A α5 receptor subtype, making it an ideal tool for studying the role of this receptor in cognitive function and memory. The compound has shown promising results in preclinical studies, suggesting its potential as a novel therapeutic agent for cognitive disorders. However, the limitations of this compound include its short half-life and poor brain penetration, which may limit its clinical utility.
未来方向
For research on 1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide include the development of more potent and brain-penetrant analogs of the compound, as well as the investigation of its potential therapeutic applications in cognitive disorders. Further studies are needed to elucidate the precise mechanism of action of this compound and its effects on synaptic plasticity and neuronal network activity. The compound may also have potential applications in other neurological disorders, such as epilepsy and traumatic brain injury.
合成方法
The synthesis of 1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide involves the reaction of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with 4-methylsulfonylbutylamine in the presence of a coupling agent such as EDCI or HATU. The reaction is carried out in a suitable solvent, such as DMF or DMSO, at room temperature for several hours. The resulting product is purified by column chromatography to obtain this compound in high purity and yield.
科学研究应用
1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorders. The compound has shown promising results in preclinical studies, demonstrating its ability to enhance cognitive function and memory in animal models. This compound has also been shown to improve cognitive deficits in patients with schizophrenia, suggesting its potential as a novel treatment for this disorder.
属性
IUPAC Name |
1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3S/c1-11-14(15(21)17-9-5-6-10-24(2,22)23)18-19-20(11)13-8-4-3-7-12(13)16/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKMRKMSLHAHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NCCCCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[(2R)-2-methoxy-2-phenylacetyl]amino]-N,N,2-trimethylpropanamide](/img/structure/B7429826.png)
![1-N-methyl-1-N-(3-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclobutane-1,3-diamine](/img/structure/B7429831.png)
![2-[1-[2-(2,5-Dichlorophenyl)sulfinylethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B7429843.png)

![1-[2-[1-[(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]ethyl]-4-fluorophenyl]piperidin-4-ol](/img/structure/B7429858.png)


![3-cyano-3-fluoro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7429869.png)
![1-[3-(4-Fluorophenyl)cyclopentyl]-3-[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]urea](/img/structure/B7429873.png)
![1-[1-[(4-Acetamidophenyl)carbamothioyl]pyrrolidin-3-yl]triazole-4-carboxamide](/img/structure/B7429880.png)
![Ethyl 4-[(3-pyridin-3-ylpyrrolidine-1-carbonyl)amino]benzoate](/img/structure/B7429883.png)
![4-Amino-1-[3-(aminomethyl)-4-methylpiperidin-1-yl]-4-phenylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7429889.png)

![N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide](/img/structure/B7429898.png)
